5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol
Description
5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methoxy group and a hydroxyl group
Properties
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-3-2-8(6-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNQRLGHMCTIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685618 | |
| Record name | 3'-Chloro-5'-fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-05-7 | |
| Record name | 3'-Chloro-5'-fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-fluoroaniline and 2-methoxyphenol as the primary starting materials.
Diazotization: The 3-chloro-5-fluoroaniline undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methoxyphenol in the presence of a copper catalyst to form the desired product.
Industrial Production Methods
Industrial production of 5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro substituents are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biological assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- 3-Chloro-5-fluorophenylmethanol
- 3-Chloro-5-fluorophenylacetic acid
Uniqueness
5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a methoxy group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
